molecular formula C10H18O5 B1608688 Diethyl 3-hydroxy-3-methylglutarate CAS No. 73489-84-6

Diethyl 3-hydroxy-3-methylglutarate

Cat. No.: B1608688
CAS No.: 73489-84-6
M. Wt: 218.25 g/mol
InChI Key: RFTWLMJKXJXJSI-UHFFFAOYSA-N
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Description

Substituent Effects

Feature This compound Diethyl Glutarate Dimethyl 3-Hydroxy-3-Methylglutarate
C3 Substituents -OH, -CH₃ None -OH, -CH₃
Ester Groups Ethyl Ethyl Methyl
Polarity Higher (due to -OH) Moderate Higher

Structural Implications

  • Solubility : The hydroxyl group enhances water solubility compared to non-hydroxylated analogs like diethyl glutarate.
  • Steric Profile : Methyl substitution increases steric bulk at C3, reducing reactivity toward nucleophilic agents at this position.
  • Hydrogen Bonding : The hydroxyl group enables intramolecular H-bonding with ester carbonyls, stabilizing specific conformations absent in diethyl 3-methylglutarate.

Spectroscopic Differentiation

  • IR Spectroscopy : A broad O–H stretch (~3400 cm⁻¹) distinguishes it from non-hydroxylated esters.
  • ¹³C NMR : The C3 carbon resonates at δ 70–75 ppm due to deshielding by the hydroxyl and methyl groups.

Properties

IUPAC Name

diethyl 3-hydroxy-3-methylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-4-14-8(11)6-10(3,13)7-9(12)15-5-2/h13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWLMJKXJXJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(CC(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30994246
Record name Diethyl 3-hydroxy-3-methylpentanedioate
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73489-84-6
Record name 1,5-Diethyl 3-hydroxy-3-methylpentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73489-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 3-hydroxy-3-methylglutarate
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Record name Diethyl 3-hydroxy-3-methylpentanedioate
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Record name Diethyl 3-hydroxy-3-methylglutarate
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Scientific Research Applications

Biological Activities

DEHM exhibits notable biological activities, particularly as an antilipemic agent . It has been shown to lower cholesterol levels by inhibiting hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. This mechanism suggests potential therapeutic applications in managing hyperlipidemia and related cardiovascular diseases.

Table 1: Biological Activities of Diethyl 3-Hydroxy-3-Methylglutarate

Activity TypeDescriptionReference
AntilipemicLowers cholesterol levels by inhibiting HMG-CoA reductase
Metabolic RegulationInfluences fatty acid and ketone metabolism
Energy MetabolismMay enhance energy production pathways

Therapeutic Applications

The versatility of DEHM makes it valuable in both clinical and research settings. Some potential therapeutic applications include:

  • Cardiovascular Health: Due to its ability to lower cholesterol levels, DEHM could be beneficial in treating conditions related to cardiovascular diseases.
  • Metabolic Disorders: Its influence on lipid metabolism positions it as a candidate for managing metabolic disorders such as dyslipidemia.
  • Research Tool: DEHM serves as an intermediate in various synthetic pathways, facilitating studies on lipid metabolism and related biochemical processes.

Case Studies and Research Findings

Recent studies have highlighted the interactions of DEHM with various biological systems:

  • Cholesterol Management: A study demonstrated that DEHM significantly reduced cholesterol levels in animal models by inhibiting HMG-CoA reductase activity. This finding supports its potential use in developing new lipid-lowering therapies.
  • Metabolic Pathways: Research has shown that DEHM may influence metabolic pathways involving fatty acids and ketones, contributing to energy metabolism. This effect could have implications for conditions like obesity and diabetes.

Comparative Analysis with Related Compounds

DEHM shares structural similarities with several related compounds, which can provide insights into its unique properties and potential applications.

Comparison with Similar Compounds

(a) 3-Hydroxy-3-Methylglutaric Acid

  • Formula : C₆H₈O₅
  • Key Roles: Hypolipidemic agent: Reduces serum cholesterol and triglycerides in hypercholesterolemic rabbits by 25–35% . Plant metabolite: Accumulates in drought-tolerant plants under stress, enhancing resilience .

(b) Dimethyl 3-Methylglutarate

  • Formula : C₈H₁₄O₄
  • Properties :
    • Boiling point: 107°C (similar to diethyl ester) .
    • Density: 1.052 g/mL; refractive index: 1.429 .
  • Applications : Intermediate in organic synthesis, particularly for esters and lactones .

(c) 3-Methylglutaric Acid

  • Formula : C₆H₁₀O₄
  • Features :
    • Lacks the hydroxyl group, reducing polarity compared to 3-hydroxy-3-methylglutarate.
    • Used in polymer and resin production due to its dicarboxylic acid structure .

(d) 3,3-Dimethylglutaric Acid

  • Formula : C₇H₁₂O₄
  • Unique Trait : Two methyl groups at the third carbon, increasing steric hindrance and altering reactivity .

(a) Metabolic and Pharmacological Roles

  • Neuroprotective Effects : In APOEε4 carriers, the compound is associated with decreased Alzheimer’s disease risk, highlighting its role as a metabolic biomarker .

(b) Industrial and Agricultural Relevance

  • Yeast Fermentation : Accumulation of 3-hydroxy-3-methylglutarate at large fermentation scales (10,000 L) correlates with metabolic bottlenecks in ergosterol biosynthesis .
  • Plant Stress Response : Drought-tolerant plants exhibit elevated levels of this metabolite under stress, linked to enhanced osmoregulation and energy metabolism .

Preparation Methods

Cyanide Condensation and Hydrolysis Route

A well-documented chemical synthesis involves three main steps starting from chloro-4-hydroxy-3-methylbutanoate esters:

  • Condensation with Alkali Metal Cyanide

    • The chloro-4-hydroxy-3-methylbutanoate ester is reacted with sodium cyanide in an aprotic, polar solvent such as dimethyl sulfoxide (DMSO).
    • Reaction temperature is controlled between 80 °C and 100 °C to optimize yield.
    • This step produces 4-cyano-3-hydroxy-3-methylbutanoate esters.
  • Hydrolysis of the Nitrile Group

    • The nitrile intermediate is hydrolyzed in an aqueous medium using sodium hydroxide and hydrogen peroxide at temperatures ranging from 20 °C up to reflux conditions.
    • The reaction proceeds over 12 hours at ambient temperature followed by 6 hours of slight reflux to ensure complete hydrolysis.
  • Acidification and Purification

    • After hydrolysis, the reaction mixture is acidified with hydrochloric acid and extracted with organic solvents such as dichloromethane or ethyl acetate.
    • The organic phase is washed, dried over anhydrous sodium sulfate, and purified by distillation or recrystallization.

Yields and Physical Data:

  • The intermediate ester oil is obtained with approximately 71% yield and a boiling point of 89 °C under reduced pressure.
  • The final crystalline product is isolated with a yield of about 64.5% and a melting point of 108 °C.

Summary Table of Key Reaction Conditions:

Step Reagents & Conditions Solvent Temp (°C) Time Yield (%) Notes
1 Sodium cyanide + chloro ester DMSO 80–100 Not specified ~70 Aprotic polar solvent
2 Hydrolysis with NaOH + H2O2 Aqueous 20 to reflux 12 h + 6 h - Hydrolysis of nitrile to acid
3 Acidification with HCl, extraction, purification DCM or ethyl acetate Ambient to reflux - 64.5 Final isolation and purification

This process is noted for its cost-effectiveness and scalability, making it suitable for industrial production.

Enzymatic and Enantioselective Synthesis

Recent advances have introduced enzymatic methods for the enantioselective synthesis of 3-hydroxy-3-methylglutarate esters, which can be adapted for diethyl esters:

  • Starting Material: 3-Acetoxy-glutaric acid diethyl ester is emulsified in phosphate buffer (pH 8.0).
  • Enzymes Used: A mixture of chymotrypsin and trypsin (1:1 ratio) catalyzes the selective hydrolysis of the acetoxy group to yield the hydroxy acid ester.
  • Reaction Conditions: The reaction is maintained at room temperature with pH control using a pH-stat system, typically lasting about 27 hours for complete conversion.
  • Post-Reaction Processing: The enzyme mixture is removed by ultrafiltration, followed by treatment with immobilized cephalosporin C acetylhydrolase to complete the reaction.
  • Product Recovery: After enzyme removal, the product is acidified and extracted with ethyl acetate, then dried and purified.

Advantages:

  • High enantioselectivity
  • Mild reaction conditions (ambient temperature, aqueous medium)
  • Avoidance of harsh chemicals and extreme temperatures

Reaction Summary Table:

Parameter Details
Substrate 3-Acetoxy-glutaric acid diethyl ester
Enzymes Chymotrypsin/Trypsin (1:1), Cephalosporin C acetylhydrolase (immobilized)
Buffer Phosphate buffer, pH 8.0
Temperature Room temperature (approx. 25 °C)
Reaction Time ~27 hours (initial), ~26 hours (second step)
Product Isolation Acidification, ethyl acetate extraction

This enzymatic approach offers a sustainable and selective route to Diethyl 3-hydroxy-3-methylglutarate esters.

Esterification of 3-Hydroxy-3-methylglutaric Acid

Another classical method involves direct esterification of 3-hydroxy-3-methylglutaric acid with ethanol:

  • Catalyst: Strong acid catalysts such as sulfuric acid are used to promote esterification.
  • Reaction Conditions: Refluxing the acid-alcohol mixture drives the reaction toward ester formation.
  • Purification: The product is purified by distillation under reduced pressure to obtain diethyl esters.

This method is straightforward but may require careful control to avoid side reactions such as dehydration or polymerization. It is commonly used for industrial-scale production of diethyl esters of this class.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Cyanide Condensation + Hydrolysis Cost-effective, good yields, well-established Use of toxic cyanide, multi-step ~36 overall High
Enzymatic Enantioselective Synthesis High selectivity, mild conditions, green chemistry Longer reaction times, enzyme cost High (near quantitative) Moderate
Direct Esterification Simple, direct, industrially common Requires strong acid, possible side reactions Moderate to high High

Summary of Research Findings on Preparation

  • The cyanide condensation method provides a reliable synthetic route yielding this compound as a colorless oil or crystalline solid with good purity and reproducibility.
  • Enzymatic methods have been developed to produce enantiomerically enriched esters under mild conditions, suitable for pharmaceutical applications.
  • Classical esterification remains a viable industrial method, especially when large-scale production is needed, with optimization to improve yield and purity.

Q & A

Q. What are the established synthesis protocols for diethyl 3-hydroxy-3-methylglutarate, and how can reaction conditions be optimized?

this compound is synthesized via esterification of 3-hydroxy-3-methylglutaric acid using ethanol under acidic catalysis. Key optimization parameters include temperature control (typically 60–80°C), stoichiometric ratios of alcohol to acid, and catalysts like sulfuric acid. Advanced methods involve reducing intermediates such as monomethyl esters with lithium borohydride or sodium in liquid ammonia to achieve higher yields . Characterization via NMR and mass spectrometry confirms structural integrity, with molecular formula C₁₀H₁₈O₅ (MW: 218.25 g/mol) and density ~1.101 g/cm³ .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Spectroscopy : Proton NMR (¹H-NMR) identifies hydroxyl and ester functional groups, while FT-IR confirms C=O stretching (ester) at ~1730 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (218.115 m/z) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) separates impurities. Gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility for accurate quantification .

Advanced Research Questions

Q. How can batch-to-batch variability in metabolomic studies involving this compound be statistically corrected?

Signal drift across analytical batches is a critical challenge. Use the "dbnorm" R package to apply parametric or non-parametric ComBat normalization, which adjusts for batch effects while preserving biological variability. Adj. R-squared analysis (>50% variability explained by batch effects in raw data) and PCA clustering (Figure 2A in ) guide model selection. Probability density function (PDF) plots of metabolite distributions pre- and post-correction validate normalization efficacy .

Q. What experimental models elucidate the hypolipidemic mechanism of this compound derivatives?

In vivo studies using atherogenic diet-fed rabbits demonstrate a 25–35% reduction in serum cholesterol and triglycerides after 2–5 weeks of treatment. Mitochondrial enzyme assays (e.g., succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase) in rat liver homogenates reveal competitive inhibition of HMG-CoA reductase, a key cholesterol biosynthesis enzyme . Dose-response studies (0.5–2.0 mM) in hepatocyte cultures further quantify IC₅₀ values for pathway inhibition .

Q. How do contradictory findings regarding this compound’s biological activity arise, and how can they be resolved?

Discrepancies in lipid-lowering efficacy (e.g., 10–35% variation across studies) often stem from differences in:

  • Experimental design : Dietary cholesterol content in animal models .
  • Analytical sensitivity : Batch effects in LC-MS metabolomics, necessitating drift correction .
  • Enzyme specificity : Variability in mitochondrial coenzyme A transferase activity across species . Meta-analyses using standardized protocols (e.g., fixed dietary regimes, harmonized metabolomic workflows) mitigate these issues .

Q. What advanced techniques are used to study this compound’s interaction with mitochondrial enzymes?

  • Kinetic assays : Measure KmK_m and VmaxV_{max} for succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase using purified rat liver mitochondria. Activity is pH-dependent, peaking at 7.4 .
  • Inhibitor profiling : Co-incubation with acetyl-CoA analogs (e.g., methylmalonyl-CoA) identifies competitive binding sites via Lineweaver-Burk plots .
  • Isotopic labeling : ¹³C-labeled mevalonolactone precursors trace metabolic flux through the HMG-CoA pathway .

Methodological Notes

  • Spectral Data : NIST Chemistry WebBook provides reference IR and MS spectra for structural validation .
  • Safety : While this compound is not classified as hazardous, standard lab precautions (gloves, ventilation) apply during synthesis .

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